Cas no 2172309-82-7 (1-(azepane-1-sulfonyl)-4-methylpentan-2-amine)

1-(azepane-1-sulfonyl)-4-methylpentan-2-amine structure
2172309-82-7 structure
商品名:1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
CAS番号:2172309-82-7
MF:C12H26N2O2S
メガワット:262.412042140961
CID:5961890
PubChem ID:165507941

1-(azepane-1-sulfonyl)-4-methylpentan-2-amine 化学的及び物理的性質

名前と識別子

    • 1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
    • 2172309-82-7
    • EN300-1283586
    • インチ: 1S/C12H26N2O2S/c1-11(2)9-12(13)10-17(15,16)14-7-5-3-4-6-8-14/h11-12H,3-10,13H2,1-2H3
    • InChIKey: CTHKCLWNIIEXAR-UHFFFAOYSA-N
    • ほほえんだ: S(CC(CC(C)C)N)(N1CCCCCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 262.17149925g/mol
  • どういたいしつりょう: 262.17149925g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 71.8Ų

1-(azepane-1-sulfonyl)-4-methylpentan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1283586-1.0g
1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
2172309-82-7
1g
$0.0 2023-06-07
Enamine
EN300-1283586-1000mg
1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
2172309-82-7
1000mg
$1057.0 2023-10-01
Enamine
EN300-1283586-250mg
1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
2172309-82-7
250mg
$972.0 2023-10-01
Enamine
EN300-1283586-2500mg
1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
2172309-82-7
2500mg
$2071.0 2023-10-01
Enamine
EN300-1283586-100mg
1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
2172309-82-7
100mg
$930.0 2023-10-01
Enamine
EN300-1283586-500mg
1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
2172309-82-7
500mg
$1014.0 2023-10-01
Enamine
EN300-1283586-50mg
1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
2172309-82-7
50mg
$888.0 2023-10-01
Enamine
EN300-1283586-5000mg
1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
2172309-82-7
5000mg
$3065.0 2023-10-01
Enamine
EN300-1283586-10000mg
1-(azepane-1-sulfonyl)-4-methylpentan-2-amine
2172309-82-7
10000mg
$4545.0 2023-10-01

1-(azepane-1-sulfonyl)-4-methylpentan-2-amine 関連文献

1-(azepane-1-sulfonyl)-4-methylpentan-2-amineに関する追加情報

Comprehensive Overview of 1-(azepane-1-sulfonyl)-4-methylpentan-2-amine (CAS No. 2172309-82-7)

In the realm of organic chemistry and pharmaceutical research, 1-(azepane-1-sulfonyl)-4-methylpentan-2-amine (CAS No. 2172309-82-7) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its azepane-sulfonyl moiety and branched alkyl chain, is a subject of interest for researchers exploring novel bioactive molecules. Its molecular formula and weight, along with its sulfonamide functional group, make it a versatile candidate for drug discovery and material science applications.

The azepane ring in 1-(azepane-1-sulfonyl)-4-methylpentan-2-amine contributes to its conformational flexibility, which is crucial for binding to biological targets. This feature aligns with current trends in medicinal chemistry, where researchers prioritize scaffold diversity and molecular rigidity to enhance drug efficacy. The compound's 4-methylpentan-2-amine side chain further enhances its lipophilicity, a property highly sought after in the development of CNS-targeting therapeutics and enzyme inhibitors.

Recent advancements in AI-driven drug discovery have highlighted the importance of compounds like 1-(azepane-1-sulfonyl)-4-methylpentan-2-amine. Machine learning models often predict such sulfonamide derivatives as potential GPCR modulators or kinase inhibitors, addressing common search queries like "sulfonamide-based drug candidates 2024" or "new azepane derivatives in pharmacology." Its CAS No. 2172309-82-7 is frequently cited in patent literature, reflecting its commercial relevance.

From a synthetic perspective, the preparation of 1-(azepane-1-sulfonyl)-4-methylpentan-2-amine involves sulfonylation reactions, a topic widely discussed in organic chemistry forums. Researchers often search for "optimized sulfonylation protocols" or "azepane-sulfonyl coupling methods," underscoring the demand for efficient synthetic routes. The compound's stability under physiological conditions also makes it a candidate for prodrug design, a trending topic in precision medicine.

Environmental and regulatory considerations are equally critical. Unlike many sulfonamide derivatives, 1-(azepane-1-sulfonyl)-4-methylpentan-2-amine exhibits favorable biodegradability profiles, aligning with the growing emphasis on green chemistry. This aspect resonates with searches like "sustainable sulfonamide synthesis" or "eco-friendly amine derivatives," reflecting industry shifts toward environmentally benign practices.

In material science, the compound's sulfonyl-azepane hybrid structure offers potential for polymeric applications, particularly in high-performance coatings and adhesives. Its thermal stability and solubility parameters are frequently analyzed in studies addressing "advanced sulfonamide materials" or "azepane-based polymers," catering to interdisciplinary research interests.

Analytical characterization of CAS No. 2172309-82-7 typically involves NMR spectroscopy and mass spectrometry, techniques commonly queried by analytical chemists. The compound's distinct proton environments and fragmentation patterns serve as educational case studies, bridging theoretical knowledge and practical applications.

As the scientific community continues to explore 1-(azepane-1-sulfonyl)-4-methylpentan-2-amine, its integration into combinatorial libraries and high-throughput screening platforms remains a focal point. This aligns with popular searches such as "next-generation drug screening compounds" or "sulfonamide diversity-oriented synthesis," demonstrating its relevance in cutting-edge research.

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